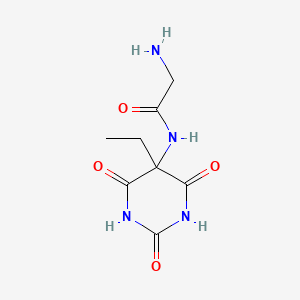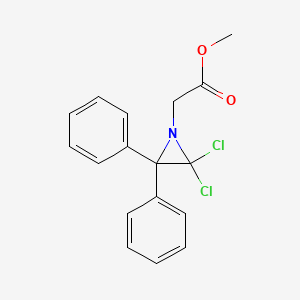
Methyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate is a chemical compound with the molecular formula C17H15Cl2NO2 It is known for its unique structure, which includes an aziridine ring—a three-membered nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate typically involves the reaction of 2,2-dichloro-3,3-diphenylaziridine with methyl chloroacetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, which facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
化学反応の分析
Types of Reactions
Methyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the aziridine ring, leading to different products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield amines or alcohols.
科学的研究の応用
Methyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate involves its interaction with biological molecules. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity is the basis for its potential biological activity, including its ability to inhibit enzymes or disrupt cellular processes.
類似化合物との比較
Similar Compounds
2,2-Dichloro-3,3-diphenylaziridine: A precursor in the synthesis of Methyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate.
Methyl chloroacetate: Another precursor used in the synthesis.
Aziridine derivatives: Compounds with similar aziridine rings but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
195601-01-5 |
|---|---|
分子式 |
C17H15Cl2NO2 |
分子量 |
336.2 g/mol |
IUPAC名 |
methyl 2-(2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate |
InChI |
InChI=1S/C17H15Cl2NO2/c1-22-15(21)12-20-16(17(20,18)19,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
InChIキー |
YDIIQFAVXOIGSR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CN1C(C1(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


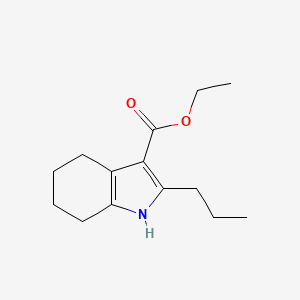

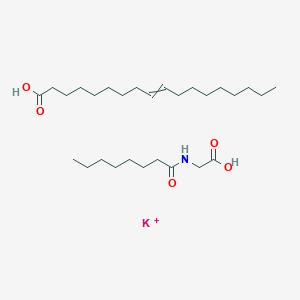
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate](/img/structure/B12583576.png)

![Pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]-](/img/structure/B12583594.png)
![1H-Benzimidazole, 2-(phenylmethyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-](/img/structure/B12583598.png)
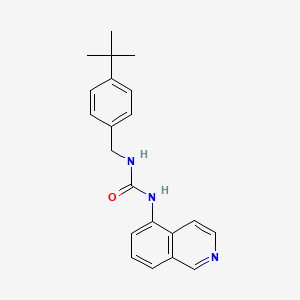
![Acetamide,N,N-diethyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583601.png)

![1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12583606.png)
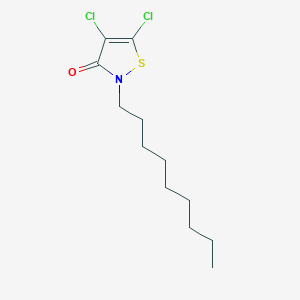
![5-Chloro-2-hydroxy-N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B12583625.png)
